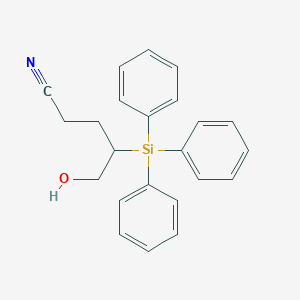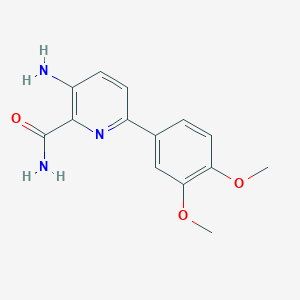
5-Hydroxy-4-(triphenylsilyl)pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-4-(triphenylsilyl)pentanenitrile: is a chemical compound characterized by the presence of a hydroxyl group, a triphenylsilyl group, and a nitrile group attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-(triphenylsilyl)pentanenitrile typically involves the following steps:
Formation of the Pentanenitrile Backbone: The initial step involves the preparation of the pentanenitrile backbone through a series of organic reactions, such as nitrile formation from corresponding aldehydes or ketones.
Introduction of the Triphenylsilyl Group: The triphenylsilyl group is introduced via silylation reactions, often using reagents like triphenylsilyl chloride in the presence of a base.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which may involve the use of oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in 5-Hydroxy-4-(triphenylsilyl)pentanenitrile can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The triphenylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Hydroxy-4-(triphenylsilyl)pentanenitrile is used as an intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxylation and nitrile reduction.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-4-(triphenylsilyl)pentanenitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in nucleophilic addition reactions. The triphenylsilyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-5-(triphenylsilyl)pentanenitrile: Similar structure but with the hydroxyl and nitrile groups swapped.
5-Hydroxy-4-(trimethylsilyl)pentanenitrile: Similar structure but with a trimethylsilyl group instead of a triphenylsilyl group.
Uniqueness: 5-Hydroxy-4-(triphenylsilyl)pentanenitrile is unique due to the presence of the bulky triphenylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where selective functionalization is required.
Eigenschaften
CAS-Nummer |
918422-62-5 |
|---|---|
Molekularformel |
C23H23NOSi |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
5-hydroxy-4-triphenylsilylpentanenitrile |
InChI |
InChI=1S/C23H23NOSi/c24-18-10-17-23(19-25)26(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,23,25H,10,17,19H2 |
InChI-Schlüssel |
PZTZTIHJJRTWEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(CCC#N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline](/img/structure/B14188131.png)

![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)






![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione](/img/structure/B14188194.png)

![2,3,5-Trimethyl-6-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14188201.png)


